N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring dual benzothiazole moieties linked via a phenyl-carboxamide scaffold. Benzothiazoles are renowned for their diverse biological and material science applications, including antimicrobial, anticancer, and nonlinear optical (NLO) properties .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS2/c25-19(21-24-16-9-2-4-11-18(16)27-21)22-14-7-5-6-13(12-14)20-23-15-8-1-3-10-17(15)26-20/h1-12H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRNBTYSRSRLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide can be achieved through several synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as the solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole moiety undergoes oxidation under controlled conditions:
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Hydrogen peroxide (H₂O₂) in acidic or neutral media selectively oxidizes the sulfur atom in the benzothiazole ring, forming sulfoxide derivatives.
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Potassium permanganate (KMnO₄) under basic or heated conditions further oxidizes the sulfur to a sulfone group, enhancing the compound’s polarity and stability.
Proposed Reaction Pathway:
Reduction Reactions
The amide and aromatic systems are susceptible to reduction:
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Sodium borohydride (NaBH₄) selectively reduces the amide group to a secondary amine while preserving the benzothiazole rings.
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Lithium aluminum hydride (LiAlH₄) induces deeper reduction, potentially cleaving the benzothiazole ring or modifying substituents under harsh conditions.
Key Transformations:
| Reagent | Target Site | Product |
|---|---|---|
| NaBH₄ | Amide (C=O) | N-alkylated amine |
| LiAlH₄ | Benzothiazole ring | Partially reduced derivatives |
Substitution Reactions
Nucleophilic substitution occurs at electron-deficient positions:
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Halogenation : Chlorine or bromine replaces hydrogen atoms on the phenyl ring under Friedel-Crafts conditions, enhancing reactivity for downstream coupling .
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Piperidine-mediated reactions : Facilitate nucleophilic attack at the benzothiazole C-2 position, enabling functional group diversification .
Example Reaction:
Biological Activity Correlations
Chemical modifications directly impact bioactivity:
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 393.47 g/mol. Its structure features benzothiazole moieties that facilitate interactions with biological targets, making it a subject of interest in pharmacological studies. The primary biological target for this compound is the DprE1 enzyme, crucial for the survival of Mycobacterium tuberculosis.
Medicinal Chemistry
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide has shown significant potential in medicinal chemistry:
- Antibacterial Activity : It exhibits strong antibacterial properties against M. tuberculosis, making it a candidate for anti-tubercular drug development. The inhibition of DprE1 disrupts the bacterial cell wall synthesis, leading to cell death.
- Anticancer Properties : Preliminary studies suggest its efficacy in inhibiting cancer cell proliferation. The compound's structure allows for interactions that may lead to apoptosis in cancer cells.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties indicate potential therapeutic applications in treating inflammatory diseases.
Coordination Chemistry
The compound serves as a building block in the synthesis of more complex molecules and acts as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its utility in various chemical syntheses.
Materials Science
In materials science, this compound is explored for its potential use in developing dyes and pigments due to its stable chemical structure. Its optical properties are being studied for applications in electronic devices and sensors .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound:
- Antitubercular Studies : In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of M. tuberculosis, showcasing its potential as a new therapeutic agent against tuberculosis.
- Cancer Research : A study on its anticancer activity revealed that it induces apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound may also interact with other cellular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocycles
- N-(3-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,3-benzothiazole-2-carboxamide (VU0544341-1) This analogue replaces one benzothiazole with a pyrroloimidazole ring. Such modifications are critical in optimizing binding to biological targets like kinases or proteases .
- N-(1,3-Benzothiazol-2-yl)-1,1'-Biphenyl-4-carboxamide (II) This compound substitutes the phenyl-benzothiazole group with a biphenyl moiety. The increased planarity of the biphenyl system may enhance π-π stacking interactions, as evidenced by its notable diuretic activity in vivo .
Derivatives with Varied Linkages
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-N'-(3-Bromo-4-methoxybenzoyl)thiourea
Replacing the carboxamide with a thiourea group alters electronic properties (e.g., increased acidity, pKa ≈ 8.24) and may improve metal chelation capabilities. The bromo-methoxy substituent could enhance lipophilicity, affecting membrane permeability .
Hybrid Systems with Triazole/Thiazole Moieties
Compounds like 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) incorporate triazole and thiazole rings. These heterocycles expand hydrogen-bonding networks and improve metabolic stability compared to the carboxamide-linked benzothiazoles .
Antimicrobial Activity
- Triazole-benzothiazole hybrids (e.g., Patel et al.’s derivatives) exhibit potent Gram-positive antibacterial activity, surpassing ampicillin in some cases. The 6-fluoro and 6-methyl substituents on benzothiazole enhance target affinity, likely through hydrophobic interactions .
- Thiazolidinone derivatives (e.g., 5a-g) show moderate to potent activity against Staphylococcus aureus and Escherichia coli, suggesting that the thiazolidinone ring complements the benzothiazole’s antimicrobial mechanism .
Anticancer and Diuretic Potential
- BZ-IV (N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) demonstrates improved solubility due to the piperazine moiety, a feature absent in the target compound. This highlights the role of polar substituents in pharmacokinetic optimization .
- Biphenyl-carboxamide derivatives (e.g., compound II) showed diuretic efficacy, attributed to their planar structure facilitating renal tubule interactions .
Physicochemical and Material Properties
Thermal and Optical Behavior
- 2-BTBA and 2-BTFBA (N-(1,3-Benzothiazol-2-yl)benzamide derivatives) exhibit high thermal stability (decomposition >250°C) and notable NLO responses due to extended π-conjugation. The target compound’s dual benzothiazole system may similarly enhance hyperpolarizability .
Solubility and Drug-Likeness
- Derivatives like N-(3-Pyridinylmethyl)acetamide (MW = 359.44, logP ≈ 4.72) balance molecular weight and lipophilicity within drug-like space. The target compound’s predicted density (1.553 g/cm³) and pKa (~8.24) suggest moderate solubility, necessitating formulation strategies .
Computational and Crystallographic Insights
- Tools like SHELXL and ORTEP-3 enable precise structural determination. For example, the title compound in (C15H12N2O5S) was resolved with an R factor of 0.039, showcasing the importance of crystallography in confirming benzothiazole conformations .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of benzothiazole moieties. The molecular formula is , and it has a molecular weight of 393.47 g/mol. The compound's structure facilitates various interactions with biological targets, making it a subject of interest in pharmacological studies.
The primary biological target for this compound is the DprE1 enzyme , which is crucial for the survival of Mycobacterium tuberculosis. Inhibition of this enzyme leads to the disruption of cell wall synthesis in the bacteria, ultimately resulting in its death. The compound exhibits significant antibacterial activity against M. tuberculosis, highlighting its potential as an anti-tubercular agent.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Calculations suggest that it possesses adequate solubility and permeability characteristics, which are essential for effective drug formulation.
Biological Activities
Antibacterial Activity : The compound demonstrates potent antibacterial effects against various strains of bacteria, particularly M. tuberculosis. Studies report minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL .
Antifungal Activity : In addition to its antibacterial properties, this compound has shown antifungal activity against several pathogenic fungi .
Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing potential cytotoxic effects .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/MBC (μmol/mL) | Reference |
|---|---|---|---|
| Antibacterial | Mycobacterium tuberculosis | 10.7 - 21.4 | |
| Antifungal | Various fungi | Not specified | |
| Anticancer | MCF-7 (breast cancer) | IC50 values vary |
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against multiple bacterial and fungal strains, it was found that the compound exhibited significant activity with MIC values comparable to standard antibiotics . This suggests its potential utility in developing new antimicrobial therapies.
Q & A
Q. How do solvent and catalyst choices influence reaction yields during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
